S-(2-Aminoethyl)-L-cysteine hydrochloride
Overview
Description
“S-(2-Aminoethyl)-L-cysteine hydrochloride” is a chemical compound. However, there seems to be a lack of specific information available about this compound. It’s worth noting that there are similar compounds such as 2-Aminoethyl methacrylate hydrochloride12, which is an amine-based methacrylic monomer used in the production of polymers and copolymers1. It is highly reactive due to the presence of the methacrylate group, enabling it to undergo both free radical polymerization and other polymerization reactions1.
Synthesis Analysis
The synthesis of similar compounds like 2-Aminoethyl methacrylate hydrochloride involves various chemical reactions3. However, specific synthesis methods for “S-(2-Aminoethyl)-L-cysteine hydrochloride” are not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, specific molecular structure information for “S-(2-Aminoethyl)-L-cysteine hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving “S-(2-Aminoethyl)-L-cysteine hydrochloride” are not explicitly mentioned in the sources I found. However, similar compounds like 2-Aminoethyl methacrylate hydrochloride are known to undergo both free radical polymerization and other polymerization reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. However, specific physical and chemical properties of “S-(2-Aminoethyl)-L-cysteine hydrochloride” are not available in the sources I found.Scientific Research Applications
Metal Complex Formation and Antitumor Activity
S-(2-Aminoethyl)-L-cysteine hydrochloride is utilized in synthesizing Pt(II) and Pd(II) complexes. These complexes are of interest due to their potential antitumor properties. Studies on the structure of these complexes using infrared and 1H NMR spectra indicate that the amino acid derivatives act as bidentate ligands, binding to metals via the sulfur atom and the amino group near the carboxylic group. This research suggests a possible equilibrium between the uncoordinated carboxylic group and the electrostatic form of COO−M (M = Pt or Pd), which could be significant in antitumor applications (Mylonas et al., 1982).
Role in Cellular Homeostasis
L-Cysteine, closely related to S-(2-Aminoethyl)-L-cysteine, plays a crucial role in cellular homeostasis. It's involved in protein synthesis and the production of glutathione (GSH), hydrogen sulfide (H2S), and taurine. The pathway for L-cysteine metabolism forming H2S is of particular interest in disease prevention and treatment (Yin et al., 2016).
Resistance Mechanisms in Bacteria
Research on Bacillus subtilis has shown that this bacterium's growth can be inhibited by S-(2-Aminoethyl)-L-cysteine, an analogue of L-lysine. Mutants resistant to this analogue have been identified, leading to insights into bacterial resistance mechanisms. One such mutant overproduces lysine, and the mutation is linked to the thr-5 marker (Mattioli et al., 1979).
Biotechnological Production of L-Cysteine
The biotechnological production of L-cysteine is a significant area of research. While L-cysteine is usually produced by protein hydrolysis, synthetic or biotechnological products are increasingly preferred. Various biotechnological processes, including enzymatic processes, have been developed and industrialized for L-cysteine production. These processes involve enhancing biosynthetic activity, weakening degradation pathways, and exploiting export systems (Wada & Takagi, 2006).
Protein Synthesis and Genetic Code Protection
S-(2-Aminoethyl)-L-cysteine is a naturally occurring compound known to be incorporated during protein synthesis via LysRS2, an enzyme critical for lysine insertion. Understanding the differences in amino acid recognition by various forms of LysRS has implications for protecting the genetic code from noncanonical amino acids and developing potential antibiotic resistance strategies (Jester et al., 2003).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, specific safety and hazard information for “S-(2-Aminoethyl)-L-cysteine hydrochloride” is not available in the sources I found.
Future Directions
The future directions of research and development involving a compound depend on its properties and potential applications. Unfortunately, specific future directions for “S-(2-Aminoethyl)-L-cysteine hydrochloride” are not available in the sources I found.
Please note that the information provided is based on the available sources and there may be more comprehensive resources or studies available that provide more detailed information. It’s always a good idea to consult with a professional or conduct further research for more specific and detailed information.
properties
IUPAC Name |
(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKULVNPGAEQM-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2936-69-8 (Parent) | |
Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50942860 | |
Record name | S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Aminoethyl)-L-cysteine hydrochloride | |
CAS RN |
20662-32-2, 63905-31-7, 4099-35-8 | |
Record name | L-Cysteine, S-(2-aminoethyl)-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20662-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteine, S-(2-aminoethyl)-, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63905-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4099-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2-aminoethyl)-L-cysteine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-(2-AMINOETHYL)CYSTEINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPH5RH5BID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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